2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE

描述

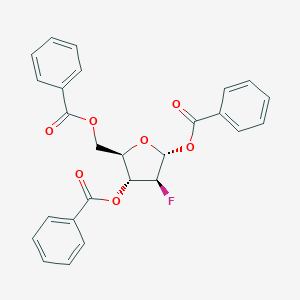

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose (CAS 124152-17-6) is a fluorinated carbohydrate derivative extensively utilized in medicinal chemistry. Its structure features a D-arabinofuranose backbone with a fluorine substitution at the C2 position and benzoyl groups protecting the hydroxyls at C1, C3, and C3. This compound serves as a critical intermediate in synthesizing nucleoside analogs, notably Clofarabine, a chemotherapeutic agent . The benzoyl groups enhance stability and solubility in organic solvents, facilitating its use in glycosylation reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose typically involves the following steps:

Starting Material: The synthesis begins with arabinofuranose, which is selectively protected with benzoyl groups at the 1, 3, and 5 positions.

Purification: The final product is purified through recrystallization or chromatography to achieve high purity (>98%).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the fluorination and protection reactions.

化学反应分析

Substitution Reactions

DFBAA undergoes nucleophilic substitutions at the anomeric (C1) and fluorinated (C2) positions under controlled conditions:

Anomeric Substitution

The 1-O-benzoyl group participates in glycosylation reactions to form nucleosides:

C2 Fluorine Substitution

The C2 fluorine exhibits limited reactivity due to its strong C–F bond but can participate in rare deoxyfluorination pathways:

-

DAST-mediated fluorination : Reaction with diethylaminosulfur trifluoride (DAST) in toluene at 90°C yields DFBAA with 96% efficiency .

-

Bis(2-methoxyethyl)aminosulfur trifluoride : A safer alternative to DAST, providing comparable yields (83–98%) under similar conditions .

Hydrolysis and Deprotection

The benzoyl groups at C1, C3, and C5 are selectively cleaved under basic or acidic conditions:

Glycosylation and Oligomer Formation

DFBAA serves as a glycosyl donor in oligosaccharide synthesis:

-

α(1→5) Glycosidic bonds : Coupling with 1-O-octyl arabinofuranoside using TMSOTf as a promoter yields disaccharides with 2-fluoro modifications .

-

Enzymatic extension : Mycobacterial arabinosyltransferases utilize DFBAA-derived acceptors for arabinan biosynthesis .

Stability and Side Reactions

DFBAA demonstrates stability under anhydrous conditions but is prone to:

科学研究应用

Organic Synthesis

DFBA serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

- Hydrolysis : Benzoyl protecting groups can be removed through hydrolysis using acidic or basic conditions .

Pharmaceutical Research

DFBA is particularly notable for its role in developing antiviral and anticancer agents. It is used as a building block for synthesizing bioactive nucleosides that exhibit significant antiviral properties against viruses such as HIV and Hepatitis B Virus (HBV).

Antiviral Activity

Research indicates that derivatives of DFBA can inhibit viral replication by mimicking natural nucleosides. The fluorine atom enhances the stability and binding affinity of these compounds to viral polymerases, crucial for blocking viral RNA synthesis .

Case Study Example

A study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from DFBA demonstrated its effectiveness against HIV. The synthesized compounds showed an IC50 value of 10 nM, indicating potent inhibition of reverse transcriptase .

Material Science

In addition to its pharmaceutical applications, DFBA is also utilized in material science. It has been explored for its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties .

作用机制

The mechanism of action of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is primarily related to its role as an intermediate in chemical reactions. The fluorine atom and benzoyl groups influence the reactivity and selectivity of the compound in various synthetic pathways . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Fluoro-2-Deoxy-1,3,5-Tri-O-Acetyl-alpha-D-Arabinofuranose

- Structural Differences : Replaces benzoyl groups with acetyl protecting groups.

- Reactivity : Acetyl groups are less sterically bulky than benzoyl, enabling faster deprotection under mild basic conditions. However, this may reduce stability during prolonged storage .

- Applications : Preferred in reactions requiring rapid deprotection, such as small-scale syntheses of fluorinated nucleosides .

1-Acetyl-2-Deoxy-3,5-Di-O-Benzoylribofuranose

- Structural Differences: Based on a D-ribofuranose scaffold (C2 and C3 hydroxyls in cis configuration) instead of D-arabinofuranose (C2 and C3 trans). The C1 position is acetylated, while C3 and C5 are benzoylated.

- Reactivity: The ribose configuration alters stereochemical outcomes in glycosylation reactions. For example, it may favor β-anomer formation due to the ribose ring’s conformational flexibility .

- Applications: Used in synthesizing ribose-containing antiviral agents, contrasting with arabinose-based compounds like Clofarabine .

2-Chloro-9-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)Adenine

- Structural Differences: Incorporates the fluorinated arabinofuranose moiety into a purine nucleoside (adenine derivative) with a chlorine substituent at C2.

- Biological Activity : Demonstrates potent cytotoxicity (50 nM in human leukemia cells) but carries mutagenicity risks .

2-Deoxy-2-Fluoro-D-Arabinofuranose (Unprotected Derivative)

- Structural Differences : Lacks benzoyl/acetyl protecting groups, exposing hydroxyls.

- Physicochemical Properties : Lower molecular weight (MW ≈ 166 g/mol) and higher water solubility compared to protected analogs.

- Applications: Limited utility in organic synthesis due to reduced stability but serves as a reference for studying fluorine’s electronic effects on sugar conformation .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Fluorine’s Role: The C2-fluorine in arabinofuranose derivatives induces a gauche effect, stabilizing the sugar’s North conformation, which is critical for binding to target enzymes in nucleoside analogs .

- Protecting Group Impact : Benzoyl groups provide superior stability over acetyl in long-term storage but require harsher deprotection conditions (e.g., NH3/MeOH) .

- Therapeutic Potential vs. Toxicity: While fluorinated arabinofuranose derivatives show promise in oncology (e.g., Clofarabine), structural modifications like chlorine addition (as in Compound D) can introduce unacceptable toxicity .

生物活性

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose (DFBA) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive nucleosides and has been investigated for its antiviral properties, specifically against HIV and other viral infections.

Structure and Composition

- Molecular Formula : C26H21FO7

- Molecular Weight : 464.45 g/mol

- CAS Number : 97614-43-2

- Appearance : White to almost white crystalline powder

- Melting Point : 83°C to 87°C

Synthesis

The synthesis of DFBA typically involves multi-step processes that include fluorination and protection of hydroxyl groups. A notable method includes the use of potassium fluoride for fluorination, followed by selective oxidation and benzoylation steps to yield the final product .

Antiviral Properties

DFBA is primarily recognized for its role in the synthesis of antiviral nucleosides such as 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides. These derivatives have shown significant activity against various viruses, including:

- HIV

- Hepatitis B Virus (HBV)

- Cytomegalovirus (CMV)

Studies indicate that compounds derived from DFBA exhibit enhanced affinity for RNA compared to DNA, which is crucial for their mechanism of action as antiviral agents .

The biological activity of DFBA and its derivatives is largely attributed to their ability to inhibit viral replication by mimicking natural nucleosides. The fluorine atom in the 2-position enhances the stability of the nucleoside and improves binding affinity to viral polymerases, thereby blocking viral RNA synthesis.

Case Studies

- Synthesis and Evaluation of Antiviral Activity :

- In Vivo Studies :

Applications in Pharmaceutical Chemistry

DFBA is utilized as a building block in the development of new antiviral therapies. Its derivatives are being explored for their potential to treat resistant strains of viruses due to their unique structural properties that enhance bioactivity.

Table: Comparison of Biological Activities

| Compound Name | Target Virus | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Uracil | HIV | 10 | Inhibition of reverse transcriptase |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Thymine | Hepatitis B Virus | 15 | Competitive inhibition of viral polymerases |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Cytosine | Cytomegalovirus | 5 | Incorporation into viral RNA |

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, and how do protective groups influence its synthesis?

- The compound is synthesized via sequential protection of hydroxyl groups on the arabinofuranose backbone. The benzoyl groups at positions 1, 3, and 5 are introduced using benzoyl chloride under controlled basic conditions (e.g., pyridine or DMAP) to ensure regioselectivity . Fluorination at the 2-position typically employs DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents. The choice of protective groups (e.g., benzoyl vs. acetyl) impacts solubility and downstream reactivity. For example, benzoyl groups enhance stability during fluorination but require harsher deprotection (e.g., NaOH/MeOH) compared to acetyl .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and stereochemistry. The absence of a hydroxyl proton at C2 and distinct fluorine coupling patterns in ¹⁹F NMR verify successful fluorination. X-ray crystallography (as seen in analogous difluorobenzyl structures) resolves ambiguities in stereochemical assignments . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%) by quantifying residual starting materials .

Q. What role does this compound play in nucleoside analog development?

- It serves as a key intermediate in synthesizing fluorinated nucleosides like Clofarabine, a chemotherapeutic agent. The 2-fluoro substitution enhances metabolic stability by resisting enzymatic deamination, while the benzoyl groups protect reactive hydroxyls during glycosylation with nucleobases (e.g., adenine derivatives) . Post-coupling, benzoyl deprotection yields the active nucleoside .

Advanced Research Questions

Q. How can regioselective benzoylation be optimized to minimize byproducts?

- Regioselectivity is influenced by reaction temperature, base strength, and steric effects. For example, using DMAP as a catalyst at 0°C selectively benzoylates primary hydroxyl groups (C1 and C5) before the secondary C3 position. Kinetic control via dropwise addition of benzoyl chloride reduces di- or over-benzoylated byproducts . Computational modeling (DFT) of transition states may further predict preferential reaction sites.

Q. What strategies resolve contradictions in stereochemical outcomes during fluorination?

- Fluorination with DAST can invert configuration at C2 due to its SN2 mechanism. Stereochemical retention is achieved using milder fluorinating agents (e.g., XtalFluor-E) or by pre-forming a triflate leaving group. Comparative analysis via circular dichroism (CD) or NOESY NMR helps distinguish α/β anomers, especially when crystallographic data is unavailable .

Q. How is this compound utilized in radiopharmaceutical research, particularly with ¹⁸F labeling?

- The 2-fluoro position can be isotopically substituted with ¹⁸F for PET imaging probes. Electrophilic fluorination (e.g., [¹⁸F]F₂ gas) or nucleophilic displacement (using K¹⁸F/K222) requires prior activation (e.g., mesylation) of the hydroxyl group. Challenges include minimizing radiolysis and achieving high molar activity (>50 GBq/μmol), which is optimized via microfluidic synthesis or cartridge-based purification .

Q. How do researchers address reproducibility issues in large-scale synthesis?

- Batch-to-batch variability arises from impurities in starting materials (e.g., arabinose derivatives) or incomplete fluorination. Quality-by-Design (QbD) approaches, including DoE (Design of Experiments) , identify critical process parameters (e.g., reaction time, reagent stoichiometry). In-line FTIR monitors reaction progress, while cryogenic milling ensures consistent particle size for improved solubility .

属性

IUPAC Name |

[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-UXGLMHHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195315 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97614-43-2 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。